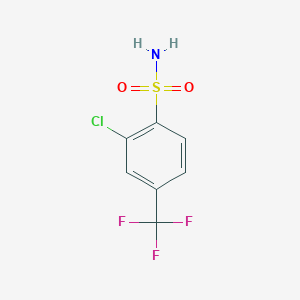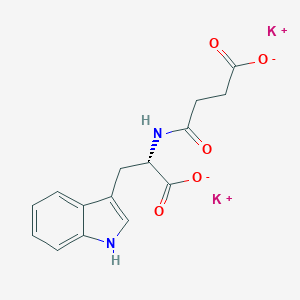
Sufan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sufan is a chemical compound that has been the focus of scientific research for its potential therapeutic applications. It is a synthetic molecule that has been studied for its ability to modulate certain biochemical and physiological processes in the body. In
Mécanisme D'action
Sufan exerts its effects by modulating certain biochemical and physiological processes in the body. It has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators such as prostaglandins and cytokines. Sufan also inhibits the activation of the NF-κB pathway, which is a key regulator of immune responses and inflammation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Sufan have been studied extensively. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Sufan has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. Additionally, Sufan has been shown to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Sufan in lab experiments is its ability to modulate certain biochemical and physiological processes in the body. This makes it a useful tool for studying the mechanisms underlying various diseases and conditions. However, one of the limitations of using Sufan in lab experiments is its potential toxicity. It is important to use appropriate dosages and to monitor for any adverse effects.
Orientations Futures
There are several future directions for research on Sufan. One area of research is to further explore its anti-inflammatory and anti-cancer properties. Another area of research is to investigate its potential use as a therapeutic agent for various diseases and conditions. Additionally, more studies are needed to determine the optimal dosage and administration of Sufan for therapeutic use.
Méthodes De Synthèse
Sufan is a synthetic molecule that can be synthesized using various chemical methods. One of the most common methods used for the synthesis of Sufan is the reaction of 2,4-diaminotoluene with 4-fluorobenzoic acid. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Sufan has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. Sufan has also been studied for its ability to modulate certain signaling pathways in the body, such as the NF-κB pathway. This pathway plays a crucial role in the regulation of immune responses and inflammation.
Propriétés
Numéro CAS |
141444-38-4 |
|---|---|
Nom du produit |
Sufan |
Formule moléculaire |
C15H14K2N2O5 |
Poids moléculaire |
380.48 g/mol |
Nom IUPAC |
dipotassium;4-[[(1S)-1-carboxylato-2-(1H-indol-3-yl)ethyl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C15H16N2O5.2K/c18-13(5-6-14(19)20)17-12(15(21)22)7-9-8-16-11-4-2-1-3-10(9)11;;/h1-4,8,12,16H,5-7H2,(H,17,18)(H,19,20)(H,21,22);;/q;2*+1/p-2/t12-;;/m0../s1 |
Clé InChI |
AYEKAHBGWYNCKW-LTCKWSDVSA-L |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)[O-])NC(=O)CCC(=O)[O-].[K+].[K+] |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])NC(=O)CCC(=O)[O-].[K+].[K+] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])NC(=O)CCC(=O)[O-].[K+].[K+] |
Synonymes |
sufan suphan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



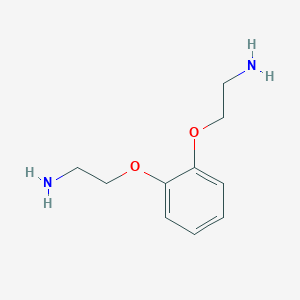
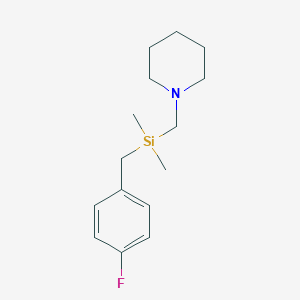
amino]methyl]-3-nitro-4-(phenylmethoxy)benzenem](/img/structure/B129594.png)
![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)
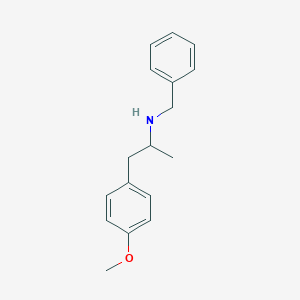
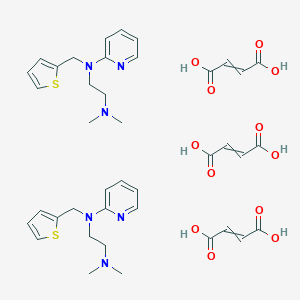
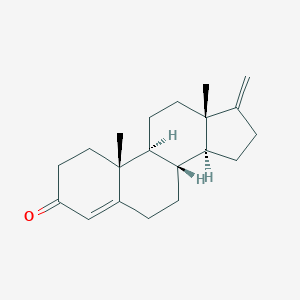
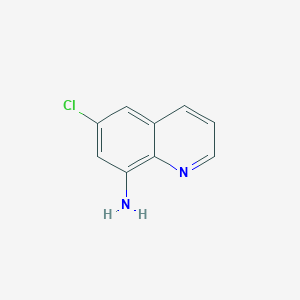
![Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B129612.png)
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B129613.png)
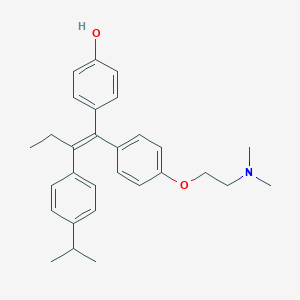
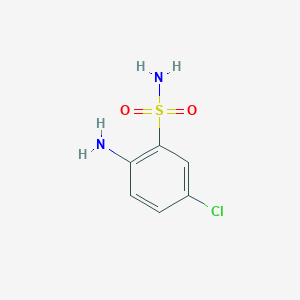
![Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B129620.png)
